[3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a sulfonyl group attached to an imidazole ring. These functional groups confer distinct chemical properties, making it valuable for various applications in synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of 2-methylimidazole through the reaction of glyoxal with methylamine.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Trifluoromethylation: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Sulfides.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the synthesis of diagnostic probes for imaging and detection.
Industry:
Material Science: Employed in the synthesis of advanced materials with unique properties.
Agriculture: Used in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of [3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and bioconjugation. The trifluoromethyl group enhances the compound’s lipophilicity and stability, while the sulfonyl group provides additional sites for chemical modification.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness:
- Functional Groups: The combination of boronic acid, trifluoromethyl, and sulfonyl groups is unique and provides distinct reactivity.
- Applications: Its versatility in various fields, including chemistry, biology, and medicine, sets it apart from other boronic acids.
- Stability: The presence of the trifluoromethyl group enhances the compound’s stability compared to other similar compounds.
Properties
IUPAC Name |
[3-(2-methylimidazol-1-yl)sulfonyl-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BF3N2O4S/c1-7-16-2-3-17(7)22(20,21)10-5-8(11(13,14)15)4-9(6-10)12(18)19/h2-6,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVSEXDZVBNSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2C=CN=C2C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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